N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide
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Overview
Description
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated aniline derivatives, which undergo cyclization reactions with thioamide and other reagents to form the imidazo[2,1-b][1,3]thiazole core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules and pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance its binding affinity and specificity, potentially leading to significant biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-4,5-dihydro-1,3-thiazole, perchlorate
- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-thien-2-yl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
What sets N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide apart from these similar compounds is its unique imidazo[2,1-b][1,3]thiazole core structure combined with the presence of fluorine atoms on both phenyl rings. This unique combination can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13F2N3O3S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6-(4-fluorophenyl)-1,1-dioxo-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C18H13F2N3O3S/c19-12-7-5-11(6-8-12)15-16(23-9-10-27(25,26)18(23)22-15)17(24)21-14-4-2-1-3-13(14)20/h1-8H,9-10H2,(H,21,24) |
InChI Key |
KGRUBEKNYPRIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=NC(=C(N21)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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